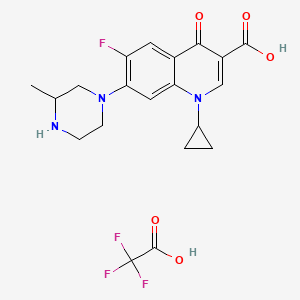
Desmethoxy Gatifloxacin Trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethoxy Gatifloxacin Trifluoroacetate is a chemical compound with the molecular formula C20H21F4N3O5 and a molecular weight of 459.39 . It is a derivative of gatifloxacin, a fourth-generation fluoroquinolone antibiotic. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of Desmethoxy Gatifloxacin Trifluoroacetate involves several steps, starting from the basic structure of gatifloxacinThe reaction conditions often involve the use of trifluoroacetic acid and other reagents under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Desmethoxy Gatifloxacin Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Desmethoxy Gatifloxacin Trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: It is used in the study of bacterial resistance and the development of new antibiotics.
Medicine: It is used in the research of new therapeutic agents and drug delivery systems.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Desmethoxy Gatifloxacin Trifluoroacetate is similar to that of gatifloxacin. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound prevents the replication of bacterial genetic material, leading to the death of the bacteria .
Vergleich Mit ähnlichen Verbindungen
Desmethoxy Gatifloxacin Trifluoroacetate is unique due to its trifluoroacetate group, which enhances its stability and reactivity. Similar compounds include:
Gatifloxacin: The parent compound, which lacks the trifluoroacetate group.
Moxifloxacin: Another fourth-generation fluoroquinolone with a similar mechanism of action.
Levofloxacin: A third-generation fluoroquinolone with a slightly different structure and spectrum of activity.
Eigenschaften
Molekularformel |
C20H21F4N3O5 |
|---|---|
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
1-cyclopropyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C18H20FN3O3.C2HF3O2/c1-10-8-21(5-4-20-10)16-7-15-12(6-14(16)19)17(23)13(18(24)25)9-22(15)11-2-3-11;3-2(4,5)1(6)7/h6-7,9-11,20H,2-5,8H2,1H3,(H,24,25);(H,6,7) |
InChI-Schlüssel |
URJUNYOPXJPQGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


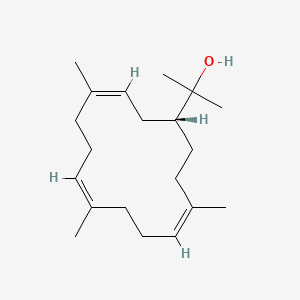
![5-[[6-(Oxan-3-ylmethylamino)pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12339937.png)

![(4s,5r,6r)-4,5-Dihydroxy-6-[(1r,2r)-1,2,3-Trihydroxypropyl]-5,6-Dihydro-4h-Pyran-2-Carboxylic Acid](/img/structure/B12339939.png)

![Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
![[(5S,7R)-2-azatricyclo[3.3.1.13,7]decan-1-yl]methanol](/img/structure/B12339949.png)
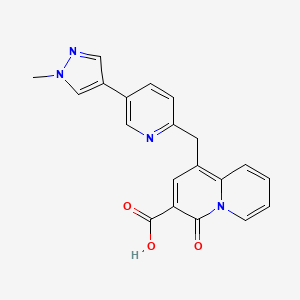
![3-Amino-5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12339961.png)
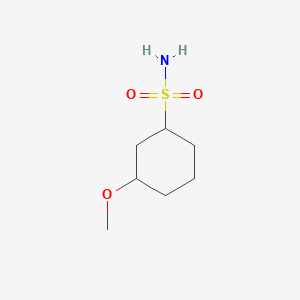
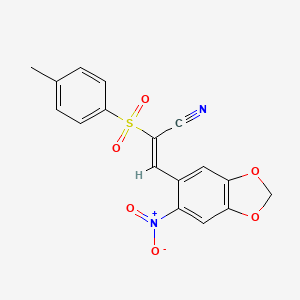
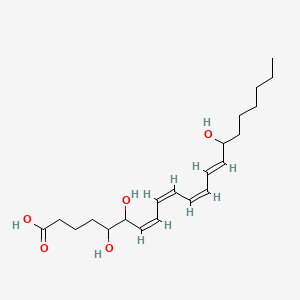
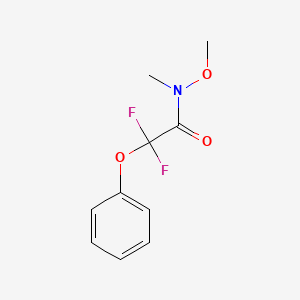
![4-(4-chlorobenzoyl)-N-[(1Z)-(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B12340007.png)
